1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a benzyl-ethyl substitution on the urea nitrogen and a 5-oxopyrrolidin-3-yl moiety substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
1-benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-2-23(13-15-6-4-3-5-7-15)20(26)22-17-12-19(25)24(14-17)18-10-8-16(21)9-11-18/h3-11,17H,2,12-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACUZKJGUXHNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Benzyl and Ethyl Groups: These groups can be introduced via alkylation reactions using benzyl and ethyl halides in the presence of a strong base.
Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways or as a lead compound in drug discovery.
Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the urea linkage might facilitate hydrogen bonding with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogous urea derivatives and heterocyclic systems:
Urea Derivatives with Fluorophenyl Substitutions
- Compound 4e (): Structure: 1-Benzyl-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea. Key Features: Contains a β-lactam (azetidinone) ring instead of pyrrolidinone. Physical Data: Melting point = 164.1–167.3°C; IR peaks at 1735 cm⁻¹ (C=O stretch of β-lactam) and 1646 cm⁻¹ (urea C=O).
- Compound 22 (): Structure: 1-(3-Cyano-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)urea. Key Features: Pyrazole ring with cyano and methyl substituents. Synthesis: Reacted via isocyanate addition to a pyrazole amine. Significance: The pyrazole’s electron-withdrawing cyano group may enhance metabolic stability compared to the pyrrolidinone’s lactam .
- Compound 7 (): Structure: 1-(4-fluorophenyl)-3-(4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea. Key Features: Trifluoromethyl group on pyrazole.
Thiadiazole-Based Ureas ()
- 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea: Activity: ED₅₀ = 2.70 μmol/kg (MES test), superior to standard anticonvulsants. Significance: The thiadiazole core and dichlorobenzyl thioether contribute to potent activity, likely via voltage-gated ion channel modulation. The pyrrolidinone in the target compound may offer different conformational dynamics for target engagement .
Structural and Conformational Comparisons ()
- Thiazole Derivatives (): Dihedral angles between fluorophenyl and central rings range from 7.14° to 56.26° in chalcone analogs (). Significance: The pyrrolidinone’s puckered ring likely imposes a distinct spatial arrangement compared to planar thiazole or chalcone systems, affecting π-π stacking or protein binding .
Biological Activity
1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a urea functional group linked to a pyrrolidine moiety, which is further substituted with a benzyl and an ethyl group. The presence of a 4-fluorophenyl group enhances its biological activity by potentially increasing lipophilicity and modulating interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, similar to other urea derivatives that have shown inhibitory effects on proteases and kinases.
- Receptor Modulation : It is hypothesized that the compound might interact with various receptors, including G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
- Cell Cycle Arrest : Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cell lines, leading to apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives like 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves:
- Cytotoxicity : The compound exhibited an IC50 value of approximately 4.64 µM against Jurkat cells, indicating potent cytotoxic effects.
- Cell Cycle Analysis : Flow cytometry analysis revealed that the compound induced cell cycle arrest in the sub-G1 phase, suggesting the initiation of apoptotic processes .
Antiangiogenic Properties
In addition to its anticancer effects, this compound may exhibit antiangiogenic properties. In vivo studies using the chick chorioallantoic membrane (CAM) assay demonstrated significant inhibition of blood vessel formation, which is crucial for tumor growth and metastasis .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | IC50 (µM) | Mechanism of Action | Notable Activity |
|---|---|---|---|
| 1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5... | 4.64 | Cell cycle arrest | Anticancer |
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)... | 4.64 | Enzyme inhibition | Anticancer & antiangiogenic |
| N-(4-fluorophenyl)-N-(2-(indolin... | N/A | Receptor modulation | Potential anti-inflammatory |
Case Studies and Research Findings
Several studies have underscored the significance of structural modifications in enhancing the biological activity of urea derivatives. For example:
- Study on Anticancer Activity : A study published in a peer-reviewed journal reported that structural optimization led to enhanced binding affinity for matrix metalloproteinases (MMPs), which are critical in cancer progression .
- QSAR Analysis : Quantitative structure–activity relationship (QSAR) models have been employed to predict the biological activity based on molecular descriptors, aiding in the design of more effective derivatives .
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
Answer: The compound contains three critical motifs:
- A urea core (–NH–CO–NH–) enabling hydrogen bonding with biological targets (e.g., enzymes or receptors).
- A 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl group, where the fluorine atom enhances lipophilicity and metabolic stability, and the ketone may participate in polar interactions .
- Benzyl and ethyl substituents on the urea nitrogen, which modulate steric bulk and influence target selectivity .
Structural analogs (e.g., fluorophenyl-pyrrolidinone derivatives) show antibacterial and kinase-inhibitory activities, suggesting similar mechanisms for this compound .
Q. What synthetic routes are recommended for preparing this compound?
Answer: A multi-step synthesis is typically employed:
Pyrrolidinone ring formation : Cyclization of γ-keto acids or amines under acidic conditions .
Urea coupling : React the pyrrolidinone intermediate with benzyl isocyanate and ethylamine using coupling agents (e.g., EDCI/HOBt) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Key challenges include minimizing side reactions during urea formation and ensuring regioselective substitution .
Advanced Research Questions
Q. How can X-ray crystallography validate the molecular structure of this compound?
Answer:
- Data collection : High-resolution diffraction data (e.g., synchrotron sources) to resolve fluorine and carbonyl electron densities .
- Refinement : Use SHELXL (via Olex2 or similar software) to model bond lengths, angles, and thermal parameters. Validate against the Cambridge Structural Database (CSD) for geometric outliers .
- Validation tools : Check for R-factor discrepancies and PLATON/ADDSYM symmetry errors to confirm structural integrity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Synthesize analogs with:
- Biological assays : Test against kinase panels (e.g., EGFR, VEGFR) or bacterial strains (e.g., S. aureus) using dose-response curves (IC50/MIC determination) .
- Computational modeling : Molecular docking (AutoDock, Schrödinger) to predict binding modes with target proteins .
Q. How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase studies) and growth media to minimize variability .
- Purity verification : Confirm compound integrity via HPLC (>98% purity) and NMR (absence of degradation peaks) .
- Control experiments : Compare with reference inhibitors (e.g., BIRB796 for kinase studies) to validate assay conditions .
Methodological Considerations
Q. What analytical techniques are critical for stability studies under varying storage conditions?
Answer:
- Stability protocols :
- Thermal stress : Incubate at 40°C/75% RH for 4 weeks, monitor degradation via LC-MS .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track photoproducts .
- Key techniques :
Q. How can researchers optimize crystallization conditions for structural analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
